![molecular formula C7H7ClN6 B2462725 [6-(4-Cloropirazol-1-il)pirimidin-4-il]hidracina CAS No. 1502416-22-9](/img/structure/B2462725.png)

[6-(4-Cloropirazol-1-il)pirimidin-4-il]hidracina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

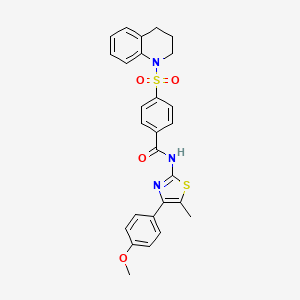

“[6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine” is a chemical compound with the empirical formula C7H5ClN4 . It is a solid substance and is part of the heterocyclic series . The molecule comprises a pyrimidine ring which is substituted with a chloropyrazolyl group at the 6-position .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “[6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for a similar compound involves the reaction of a chloropyrimidine derivative with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of “[6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine” consists of a pyrimidine ring which is substituted with a chloropyrazolyl group at the 6-position . The InChI code for this compound is 1S/C7H5ClN4/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H .

Physical And Chemical Properties Analysis

“[6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine” is a solid substance . It has a molecular weight of 180.6 . The compound should be stored at 2-8°C .

Aplicaciones Científicas De Investigación

Actividades Antileishmaniales y Antimaláricas

Los compuestos que contienen pirazol, como [6-(4-Cloropirazol-1-il)pirimidin-4-il]hidracina, son conocidos por sus diversos efectos farmacológicos, incluidas potentes actividades antileishmaniales y antimaláricas . En un estudio, se sintetizaron y evaluaron algunos pirazoles acoplados a hidracina contra el aislamiento clínico de Leishmania aethiopica y ratones infectados con Plasmodium berghei . El resultado reveló que el compuesto 13 mostró una actividad antipromastigote superior . Además, los compuestos diana 14 y 15 produjeron mejores efectos de inhibición contra Plasmodium berghei .

Actividades Antibacterianas y Anticancerígenas

Funcionalmente, las 1-fenil-1H-pirazolo[3,4-d]pirimidinas 4,6-disustituidas, que están relacionadas con this compound, mostraron una buena actividad antibacteriana y anticancerígena . Los nuevos derivados de esta clase pueden considerarse como compuestos con gran potencial para la actividad biológica .

Síntesis de Nuevos Derivados

El compuesto this compound se puede utilizar en la síntesis de nuevos derivados. Por ejemplo, la sustitución nucleofílica de 4-Cloro-6-(clorometil)-1-metil-1H-pirazolo[3,4-d]pirimidina con metilamina produjo selectivamente el producto 4-sustituido, 6-(clorometil)-N,1-dimetil-1H-pirazolo[3,4-d]pirimidin-4-amina .

Safety and Hazards

The safety information for “[6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine” indicates that it is a combustible solid . The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H312, H315, and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands and face thoroughly after handling (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Direcciones Futuras

The future directions for “[6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The development of new synthetic techniques and the study of their biological activity could also be areas of future research .

Mecanismo De Acción

Target of Action

Similar compounds such as lesopitron, which is an anxiolytic with pre- and post-synaptic 5-ht1a agonist activity , have been found to act as a ligand for central serotonin 5-HT1A receptors .

Mode of Action

Compounds with similar structures, like lesopitron, inhibit haloperidol-induced catalepsy, which is a consequence of its action on 5-ht1a autoreceptors .

Biochemical Pathways

Similar compounds have been found to inhibit cdk2/cyclin a2, which is an appealing target for cancer treatment .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have been found to significantly inhibit the growth of various cell lines .

Propiedades

IUPAC Name |

[6-(4-chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN6/c8-5-2-12-14(3-5)7-1-6(13-9)10-4-11-7/h1-4H,9H2,(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXIVDNNBBLEPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N2C=C(C=N2)Cl)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1502416-22-9 |

Source

|

| Record name | 4-(4-chloro-1H-pyrazol-1-yl)-6-hydrazinylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[(2E)-2-cyano-2-{[(1-hydroxy-3-phenylpropan-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2462645.png)

![N-(2-ethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2462653.png)

![2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone](/img/structure/B2462657.png)

![ethyl 4-{3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazine-1-carboxylate](/img/structure/B2462658.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/no-structure.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2462663.png)